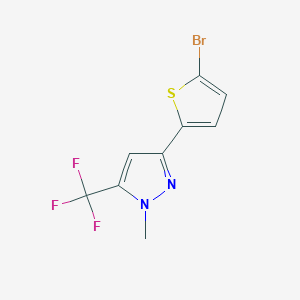

3-(5-溴噻吩-2-基)-1-甲基-5-(三氟甲基)-1H-吡唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

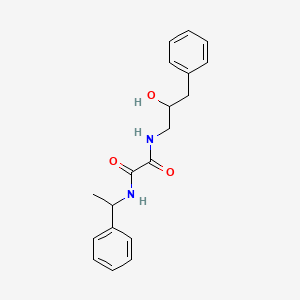

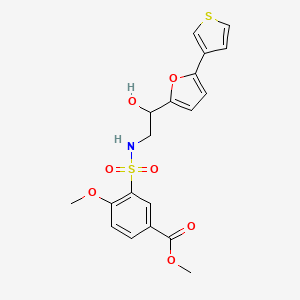

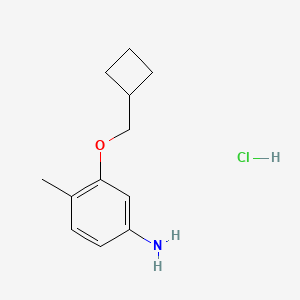

The compound "3-(5-Bromothien-2-yl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole" is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and applications in medicinal chemistry. The presence of a bromothienyl group and a trifluoromethyl group in the compound suggests potential for significant biological activity and interesting physicochemical properties.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves cyclization reactions and the use of various catalysts to promote the formation of the pyrazole ring. In the context of similar compounds, an eco-friendly synthesis approach has been reported for a series of 1-phenyl-3-(5-bromothiophen-2-yl)-5-(substituted phenyl)-2-pyrazolines using microwave-assisted cyclization with a solid acidic green catalyst, resulting in high yields exceeding 85% . Although the specific synthesis of "3-(5-Bromothien-2-yl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole" is not detailed in the provided papers, similar methodologies could potentially be applied.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often characterized using spectroscopic techniques and X-ray crystallography. For instance, the structural characterization of a related pyrazoline compound was confirmed by X-ray diffraction studies, revealing a monoclinic system with specific space group and unit cell parameters . The molecular geometry and electronic structures can be optimized and calculated using ab-initio methods such as HF and DFT/B3LYP functional in combination with different basis sets . These studies provide insights into the conformation, stability, and electronic properties of the molecules.

Chemical Reactions Analysis

Pyrazole derivatives can participate in various chemical reactions, including condensation to form Schiff bases, as seen in the synthesis of E-4-{[(5-bromothiophen-2-yl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one . The reactivity of such compounds is influenced by the presence of substituents, which can affect the electron density and stability of the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are closely related to their molecular structure. The presence of halogen atoms, such as bromine, and functional groups like trifluoromethyl, can significantly impact the compound's polarity, boiling point, and solubility. Spectroscopic studies, including FT-IR and NMR, provide information on the vibrational frequencies and chemical shifts, which are indicative of the functional groups present and their environment within the molecule . Additionally, the compound's potential for forming hydrogen bonds and other non-covalent interactions can be assessed through Hirshfeld surface analysis and DFT calculations .

科学研究应用

抗炎和抗菌应用

三氟甲基吡唑,指定化合物所属的类别,因其抗炎和抗菌特性而被广泛研究。这些化合物,特别是当三氟甲基位于吡唑核上的 3 位或 5 位时,表现出不同的活性特征,表明它们在药学化学中作为抗炎和抗菌剂的潜在用途。涵盖 2000 年至 2015 年文献的综述深入了解了这些化合物在开发具有更好作用特征和最少副作用的新型药物中的作用 (Kaur、Kumar 和 Gupta,2015 年)。

杂环化合物合成

吡唑的用途很广泛,包括三氟甲基吡唑,它们可用作合成各种杂环化合物的构件。例如,吡唑咪唑、-噻唑等化合物是使用吡唑衍生物合成的,这突出了它们在有机化学和药物开发中的重要性。这种用途突出了使用特定化合物(如 3-(5-溴噻吩-2-基)-1-甲基-5-(三氟甲基)-1H-吡唑)来创建具有显着生物活性的新型杂环化合物的潜力 (Gomaa 和 Ali,2020 年)。

有机金属和无机化学

含有吡唑配体的化合物(如氢化三(吡唑基)硼酸盐)的无机和有机金属化学一直是研究的主题,特别是对于第 5 族金属配合物。这些配合物在模拟金属蛋白中的相互作用和开发新的有机金属化学方面有应用。这些配合物的详细物理化学性质提供了对它们在各种科学应用(包括催化和材料科学)中的潜在用途的见解 (Etienne,1996 年)。

细胞色素 P450 同工酶抑制

吡唑类中的化合物已被评估其在抑制细胞色素 P450 同工酶中的作用,这对于药物代谢至关重要,并可能减少药物相互作用。这一研究领域在药代动力学和药效学中尤为重要,在这些领域中,了解药物的代谢对于开发更安全、更有效的治疗剂至关重要 (Khojasteh、Prabhu、Kenny、Halladay 和 Lu,2011 年)。

作用机制

Mode of Action

It is known that thiophene-based compounds often exhibit exceptional optical and conductive properties . These properties suggest that the compound may interact with its targets in a way that influences electron transfer or light absorption processes.

Biochemical Pathways

The compound 3-(5-Bromo-2-thienyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole may be involved in the modulation of electronic and optoelectronic pathways . Thiophene-based compounds are known to be used in the synthesis of functionalized regioregular polythiophenes, which exhibit properties such as electronic, optoelectronic, chemosensitivity, liquid crystallinity, and high conductivity .

Result of Action

Given the known properties of similar thiophene-based compounds, it is possible that 3-(5-bromo-2-thienyl)-1-methyl-5-(trifluoromethyl)-1h-pyrazole may influence electronic and optoelectronic processes at the molecular level .

属性

IUPAC Name |

3-(5-bromothiophen-2-yl)-1-methyl-5-(trifluoromethyl)pyrazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrF3N2S/c1-15-7(9(11,12)13)4-5(14-15)6-2-3-8(10)16-6/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWMFRUPCHXXCOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC=C(S2)Br)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrF3N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Chloro-1H-pyrrolo[2,3-c]pyridin-7-ol](/img/structure/B2530807.png)

![N-[1-(1H-benzimidazol-2-yl)ethyl]-3-chlorobenzamide](/img/structure/B2530817.png)

![2-Methyl-4-[(pyrrolidin-2-yl)methoxy]-6-(trifluoromethyl)pyrimidine](/img/structure/B2530819.png)

![N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2530821.png)

![Methyl 4-((4-oxo-9-(2,2,6,6-tetramethylpiperidin-4-yl)-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate](/img/structure/B2530822.png)

![8-methoxy-3-(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidine-1-carbonyl)-2H-chromen-2-one](/img/structure/B2530823.png)